molecular formula C11H10BrN3O B1527377 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1249431-17-1

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1527377
M. Wt: 280.12 g/mol
InChI Key: MWXCGJBGDOZRPU-UHFFFAOYSA-N
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Description

“4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the molecular formula C11H10BrN3O and a molecular weight of 280.12 . It is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline and related compounds have been synthesized and characterized in various studies. For instance, Bhat, Sufeera, and Chaitanya (2011) reported the synthesis of compounds related to 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, which were screened for antibacterial, antifungal, and anti-inflammatory activities, indicating potential biomedical applications beyond just chemical synthesis and characterization Bhat, K., Sufeera, K., & Chaitanya, S. (2011).

Biological Activity

Several studies have explored the biological activities of compounds structurally related to 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. For instance, Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds and screened them for antidiabetic, anti-inflammatory, and anticancer activities, revealing the potential of these compounds in therapeutic applications Kavitha, S., Kannan, K., & Gnanavel, S. (2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXCGJBGDOZRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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